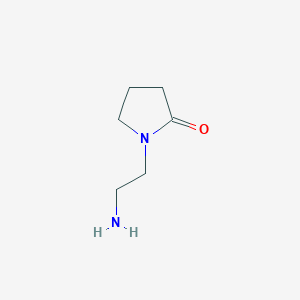
1-(2-Aminoethyl)pyrrolidin-2-one
Overview
Description
“1-(2-Aminoethyl)pyrrolidin-2-one” is a compound with the molecular formula C6H12N2O . It has a molecular weight of 128.17 g/mol . This compound is also known by other names such as “1-(2-Amino-ethyl)-pyrrolidin-2-one”, “1-(2-aminoethyl)-2-pyrrolidinone”, and “N-(2-Aminoethyl)-2-pyrrolidone” among others .
Synthesis Analysis
New derivatives of pyrrolidine-2-one have been synthesized through lactamization of γ –butyrolactone (GBL) by hydrazine hydrate (80%), ethylene diamine and ethanol amine . This process affords compounds such as “1-(2-Aminoethyl)pyrrolidin-2-one” among others .Molecular Structure Analysis
The InChI code for “1-(2-Aminoethyl)pyrrolidin-2-one” is1S/C6H12N2O/c7-3-5-8-4-1-2-6(8)9/h1-5,7H2 . The compound has a canonical SMILES representation of C1CC(=O)N(C1)CCN . The compound’s structure has been studied using X-ray crystallography . Chemical Reactions Analysis
The compound has been used in the synthesis of Nickel (II) salts . It has also been used in the synthesis of bioactive molecules with target selectivity .Physical And Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm3, a boiling point of 272.0±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 .Scientific Research Applications
Biotechnology: Protein Research and Proteomics
1-(2-Aminoethyl)pyrrolidin-2-one is utilized in biotechnology, particularly in proteomics, which is the large-scale study of proteins. Proteins are vital parts of living organisms, with many functions. This compound is used in the synthesis of biochemicals that can bind to proteins, helping scientists to isolate and study them .
Pharmacology: Drug Development
In pharmacology, the pyrrolidine ring, a component of 1-(2-Aminoethyl)pyrrolidin-2-one, is a common feature in drug molecules. It’s used to create novel compounds with potential therapeutic effects. The pyrrolidine structure is known to enhance the molecule’s ability to interact with biological targets, which is crucial in the development of new medications .
Materials Science: Synthesis of Advanced Materials
The compound is also significant in materials science. It serves as a building block for synthesizing complex organic compounds that can be used in creating new materials with specific properties, such as increased strength or chemical resistance .
Analytical Chemistry: Chemical Analysis and Detection
In analytical chemistry, 1-(2-Aminoethyl)pyrrolidin-2-one can be used as a reagent or a standard for calibrating instruments. Its well-defined properties allow for accurate measurement and detection of substances in various samples, which is essential for quality control and research .
Organic Synthesis: Intermediate for Complex Molecules
This compound is a versatile intermediate in organic synthesis. It’s used to construct a wide range of complex organic molecules, including natural products and potential pharmaceuticals. Its reactivity allows for the introduction of various functional groups, which can lead to the synthesis of diverse compounds .
Environmental Science: Research on Antibiotics and Anticancer Agents
In environmental science, research has indicated that 1-(2-Aminoethyl)pyrrolidin-2-one has potential as a new class of antibiotics and anticancer agents. It’s also being studied for its role as a modulator of immune function, which could be beneficial in treating autoimmune diseases.
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives can have an affinity for α1-adrenergic receptors
Mode of Action
It is known that pyrrolidine derivatives can interact with α1-adrenergic receptors . This interaction could potentially lead to changes in cellular signaling and function, but more research is needed to confirm this.
Biochemical Pathways
This could have downstream effects on various physiological processes, including cardiovascular function and neurotransmission .
Result of Action
If the compound does interact with α1-adrenergic receptors, it could potentially affect cellular signaling and function, leading to changes in physiological processes such as cardiovascular function and neurotransmission .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Future Directions
properties
IUPAC Name |
1-(2-aminoethyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c7-3-5-8-4-1-2-6(8)9/h1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEKNWQXFVOUNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179653 | |
| Record name | 1-(2-Aminoethyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminoethyl)pyrrolidin-2-one | |
CAS RN |
24935-08-8 | |
| Record name | 1-(2-Aminoethyl)-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24935-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Aminoethyl)-2-pyrrolidone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024935088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Aminoethyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-aminoethyl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.293 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(2-AMINOETHYL)-2-PYRROLIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LR8N9FTE7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















